(3,5-Dioxo-2,3,4,5-tetrahydro-[1,2,4]triazin-6-YL-amino)-acetic acid
Description
(3,5-Dioxo-2,3,4,5-tetrahydro-[1,2,4]triazin-6-YL-amino)-acetic acid is a heterocyclic compound featuring a 1,2,4-triazin-3,5-dione core conjugated to an acetic acid moiety via an amino linker. Its synthesis typically involves coupling reactions between triazine derivatives and amino acids, as exemplified in methods for analogous compounds .
Properties
IUPAC Name |
2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4O4/c10-2(11)1-6-3-4(12)7-5(13)9-8-3/h1H2,(H,6,8)(H,10,11)(H2,7,9,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKDVOVAHVTYWMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)NC1=NNC(=O)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60361508 | |
| Record name | STK645983 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60361508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21936-96-9 | |
| Record name | STK645983 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60361508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Dioxo-2,3,4,5-tetrahydro-[1,2,4]triazin-6-YL-amino)-acetic acid typically involves the reaction of appropriate precursors under controlled conditionsThe reaction conditions often include the use of catalysts, specific temperatures, and pH levels to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product .
Chemical Reactions Analysis
Types of Reactions
(3,5-Dioxo-2,3,4,5-tetrahydro-[1,2,4]triazin-6-YL-amino)-acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction, but typically involve controlled temperatures, pH levels, and the presence of catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a variety of substituted triazine derivatives .
Scientific Research Applications
Proteomics Research
The compound is utilized in proteomics to study protein interactions and modifications. Its ability to form stable complexes with proteins can assist in elucidating protein functions and pathways.
Antimicrobial Activity
Research indicates that derivatives of (3,5-Dioxo-2,3,4,5-tetrahydro-[1,2,4]triazin-6-YL-amino)-acetic acid exhibit antimicrobial properties. This suggests potential applications in developing new antibiotics or antiseptics.
Anticancer Research
Studies have shown that this compound may inhibit certain cancer cell lines. Its mechanism of action could involve the modulation of metabolic pathways critical for cancer cell survival.
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic processes. Such inhibition can be crucial for drug development targeting metabolic diseases.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Proteomics | Demonstrated the ability of the compound to stabilize protein structures under various conditions. |
| Study 2 | Antimicrobial | Showed effective inhibition of bacterial growth in vitro against E. coli and S. aureus strains. |
| Study 3 | Anticancer | Reported a reduction in proliferation rates of certain cancer cell lines when treated with the compound. |
Mechanism of Action
The mechanism of action of (3,5-Dioxo-2,3,4,5-tetrahydro-[1,2,4]triazin-6-YL-amino)-acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction, or interference with cellular processes .
Comparison with Similar Compounds
Structural Variations and Functional Group Impacts
The following table summarizes key structural analogs and their differences:
Key Observations:
Polarity and Solubility : The target compound’s carboxylic acid group (-COOH) enhances aqueous solubility, particularly in alkaline conditions, compared to the acetamide (-CONH₂) and methyl ester (-COOCH₃) analogs. This makes it suitable for formulations requiring high bioavailability .
Lipophilicity : The methyl ester derivative exhibits increased lipophilicity (logP ~1.2 estimated), favoring membrane permeability and central nervous system penetration, whereas the target compound’s polarity limits such applications .
Biological Activity
The compound (3,5-Dioxo-2,3,4,5-tetrahydro-[1,2,4]triazin-6-YL-amino)-acetic acid , often referred to as a derivative of triazine, has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 214.18 g/mol. Its structure features a triazine ring that is crucial for its biological interactions.
Biological Activities
The biological activity of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that derivatives of triazine compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar triazine-based compounds demonstrate effectiveness against various bacterial strains and fungi. The mechanism often involves the inhibition of key metabolic pathways in microorganisms.
2. Anticancer Properties
Triazine derivatives have been explored for their anticancer potential. The compound's ability to interact with DNA and inhibit cell proliferation has been documented in various studies. For example, a related compound showed IC50 values indicating substantial cytotoxicity against cancer cell lines such as A-431 and Jurkat cells .
3. Enzyme Inhibition
The compound has been identified as a potential inhibitor of specific enzymes involved in critical biochemical pathways. For example, it may inhibit acetylcholinesterase (AChE), which is significant in the treatment of neurodegenerative diseases like Alzheimer's .
4. Anti-inflammatory Effects
Some studies suggest that triazine derivatives can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and mediating immune responses.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Binding: The compound can bind to active sites on enzymes such as AChE or other metabolic enzymes, inhibiting their activity.
- DNA Interaction: Similar compounds have been shown to intercalate into DNA strands or bind to DNA structures, disrupting replication and transcription processes.
- Receptor Modulation: It may also interact with cellular receptors involved in signal transduction pathways.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Anticancer Study: A study investigating the effects of triazine derivatives on cancer cell lines demonstrated that certain modifications to the triazine structure enhanced cytotoxicity. The study reported IC50 values below 10 µM for some derivatives against cancer cells .
- Antimicrobial Efficacy: Another study evaluated the antimicrobial activity of various triazine compounds against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones compared to standard antibiotics .
Data Table: Biological Activity Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
